Benzo[b]thiophen-4(5H)-one, 5-acetyl-6,7-dihydro-
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Overview
Description
Benzo[b]thiophen-4(5H)-one, 5-acetyl-6,7-dihydro- is a chemical compound with the molecular formula C10H10O2S It is a derivative of benzo[b]thiophene, a bicyclic structure consisting of a benzene ring fused to a thiophene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzo[b]thiophen-4(5H)-one, 5-acetyl-6,7-dihydro- typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-acetylthiophene with a suitable reagent to induce cyclization, forming the desired benzo[b]thiophene derivative. The reaction conditions often include the use of a strong acid or base as a catalyst, and the reaction is carried out at elevated temperatures to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the production of Benzo[b]thiophen-4(5H)-one, 5-acetyl-6,7-dihydro- may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reagent concentrations, ensuring high yields and purity of the final product. The use of automated systems also enhances the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Benzo[b]thiophen-4(5H)-one, 5-acetyl-6,7-dihydro- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can convert the ketone group to an alcohol, or reduce the thiophene ring to a dihydrothiophene.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate. These reactions are typically carried out in an organic solvent such as dichloromethane or acetonitrile.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used, often in solvents like ethanol or tetrahydrofuran (THF).
Substitution: Electrophilic substitution reactions may use reagents like bromine (Br2) or sulfuric acid (H2SO4) under controlled conditions to introduce new functional groups.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols or dihydrothiophenes. Substitution reactions can introduce various functional groups, such as halogens or nitro groups, onto the benzene ring.
Scientific Research Applications
Benzo[b]thiophen-4(5H)-one, 5-acetyl-6,7-dihydro- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the development of new materials, such as polymers and dyes, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of Benzo[b]thiophen-4(5H)-one, 5-acetyl-6,7-dihydro- involves its interaction with specific molecular targets and pathways. For example, its potential anticancer activity may be attributed to its ability to inhibit certain enzymes or signaling pathways involved in cell proliferation and survival. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Benzo[b]thiophene: The parent compound, which lacks the acetyl and dihydro groups.
Benzo[b]thiophen-4(5H)-one: A similar compound without the acetyl group.
5-Acetylbenzo[b]thiophene: A compound with the acetyl group but lacking the dihydro modification.
Uniqueness
Benzo[b]thiophen-4(5H)-one, 5-acetyl-6,7-dihydro- is unique due to the presence of both the acetyl and dihydro modifications, which confer distinct chemical properties and reactivity. These modifications can enhance its biological activity and make it a valuable intermediate in the synthesis of more complex molecules.
Biological Activity
Benzo[b]thiophen-4(5H)-one, 5-acetyl-6,7-dihydro- is a heterocyclic compound that has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, synthesis methods, and structure-activity relationships, supported by data tables and relevant case studies.
Chemical Structure and Properties
Benzo[b]thiophen-4(5H)-one, 5-acetyl-6,7-dihydro- features a fused thiophene and benzene ring structure with an acetyl group at the 5-position and dihydro modifications at the 6 and 7 positions. This unique structure contributes to its biological properties.
Property | Value |
---|---|
Chemical Formula | C₉H₈O₁S |
CAS Number | 19983-48-3 |
Molecular Weight | 164.22 g/mol |
Melting Point | Not available |
Solubility | Soluble in organic solvents |
Antimicrobial Activity
Recent studies have shown that benzo[b]thiophen derivatives exhibit significant antimicrobial properties. For instance, compounds derived from this scaffold have demonstrated activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for related compounds have been reported as low as 2.50 µg/mL, indicating potent antimicrobial effects .
Cholinesterase Inhibition
A study focusing on benzothiophene-chalcone hybrids indicated that these compounds could effectively inhibit cholinesterase enzymes (AChE and BChE). Specifically, the best-performing compound showed an IC₅₀ value of 62.10 μM for AChE inhibition, which is comparable to established inhibitors like galantamine . This suggests potential applications in treating neurodegenerative diseases such as Alzheimer's.
Antioxidant Activity
The antioxidant capacity of benzo[b]thiophen derivatives has also been evaluated using DPPH scavenging assays. Compounds have shown varying degrees of radical scavenging activity, with some achieving percentages as high as 90.52%, indicating their potential as effective antioxidants .
Anti-inflammatory Properties
In addition to antimicrobial and antioxidant activities, benzo[b]thiophen derivatives have been assessed for their anti-inflammatory effects. Compounds demonstrated significant membrane stabilization in human red blood cells (HRBC), suggesting potential therapeutic benefits in inflammatory conditions .
Structure-Activity Relationships
The biological activity of benzo[b]thiophen-4(5H)-one, 5-acetyl-6,7-dihydro- can be influenced by modifications to its structure. Studies indicate that introducing various substituents can enhance or diminish its biological properties. For example:
Compound Modification | Effect on Activity |
---|---|
Methyl substitution | Enhanced antioxidant activity |
Acetyl group presence | Increased cholinesterase inhibition |
Case Studies
- Cholinesterase Inhibition Study : A series of benzothiophene-chalcone hybrids were synthesized and tested for their ability to inhibit cholinesterases. The study revealed a clear correlation between structural modifications and inhibitory potency .
- Antimicrobial Evaluation : A comprehensive screening of various benzothiophenes against common bacterial strains showed promising results, with several compounds exhibiting MIC values indicative of strong antibacterial activity .
- Antioxidant Activity Assessment : The antioxidant potential was evaluated through DPPH assays, revealing that certain derivatives not only scavenge free radicals effectively but also demonstrate protective effects against oxidative stress .
Properties
CAS No. |
19983-48-3 |
---|---|
Molecular Formula |
C10H10O2S |
Molecular Weight |
194.25 g/mol |
IUPAC Name |
5-acetyl-6,7-dihydro-5H-1-benzothiophen-4-one |
InChI |
InChI=1S/C10H10O2S/c1-6(11)7-2-3-9-8(10(7)12)4-5-13-9/h4-5,7H,2-3H2,1H3 |
InChI Key |
UOBJWEHBSJKKTA-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1CCC2=C(C1=O)C=CS2 |
Origin of Product |
United States |
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